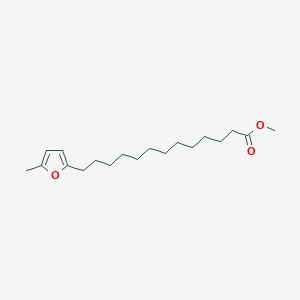
Methyl 13-(5-methylfuran-2-YL)tridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 13-(5-methylfuran-2-yl)tridecanoate typically involves the esterification of 13-(5-methylfuran-2-yl)tridecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and increased efficiency. The use of solid acid catalysts in a packed bed reactor can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 13-(5-methylfuran-2-yl)tridecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, including aldehydes and carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Products include 5-methylfuran-2-carboxylic acid and 5-methylfuran-2-aldehyde.
Reduction: The major product is 13-(5-methylfuran-2-yl)tridecanol.
Substitution: Products depend on the substituent introduced, such as 5-bromo-2-methylfuran.
Scientific Research Applications
Methyl 13-(5-methylfuran-2-yl)tridecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 13-(5-methylfuran-2-yl)tridecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The furan ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl tridecanoate: Lacks the furan ring and has different chemical properties.
2-acetyl-5-methylfuran: Contains a furan ring with an acetyl group, used in different applications.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: A more complex furan derivative with additional functional groups.
Uniqueness
Methyl 13-(5-methylfuran-2-yl)tridecanoate is unique due to the combination of a long aliphatic chain and a substituted furan ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
64137-47-9 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl 13-(5-methylfuran-2-yl)tridecanoate |
InChI |
InChI=1S/C19H32O3/c1-17-15-16-18(22-17)13-11-9-7-5-3-4-6-8-10-12-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
VCIHUHHGHTVRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















